1'H-Spiro[morpholine-2,3'-quinoline]-2',3(4'H)-dione
Description
1'H-Spiro[morpholine-2,3'-quinoline]-2',3(4'H)-dione is a spirocyclic compound featuring a morpholine ring fused to a quinoline core via a spiro junction at position 2 of morpholine and position 3' of quinoline. The molecule also contains two ketone groups (diones) at positions 2' and 3 of the quinoline and morpholine rings, respectively.
Properties
Molecular Formula |
C12H12N2O3 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
spiro[1,4-dihydroquinoline-3,2'-morpholine]-2,3'-dione |
InChI |
InChI=1S/C12H12N2O3/c15-10-12(17-6-5-13-10)7-8-3-1-2-4-9(8)14-11(12)16/h1-4H,5-7H2,(H,13,15)(H,14,16) |
InChI Key |
CHVZCUDDMHOTCO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CC3=CC=CC=C3NC2=O)C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’H-Spiro[morpholine-2,3’-quinoline]-2’,3(4’H)-dione typically involves multi-step reactions. One common method includes the reaction of morpholine with quinoline derivatives under specific conditions to form the spirocyclic structure. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the spiro linkage.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions: 1’H-Spiro[morpholine-2,3’-quinoline]-2’,3(4’H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated spirocyclic compounds.
Scientific Research Applications
Biological Activities
1'H-Spiro[morpholine-2,3'-quinoline]-2',3(4'H)-dione exhibits several biological activities that are of significant interest:
- Cholinesterase Inhibition : Similar compounds have shown strong inhibitory effects against acetylcholinesterase and butyrylcholinesterase, which are crucial targets in treating neurodegenerative diseases such as Alzheimer's disease.
- Antiproliferative Properties : Research indicates that derivatives of this compound may possess antiproliferative effects against various cancer cell lines, suggesting potential applications in oncology.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of spiro compounds similar to this compound. For instance, spiro[benzo[h]quinoline-7,3′-indoline]diones demonstrated significant activity against various bacterial strains including Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 375–3000 µg/mL .
Anticancer Applications
A study investigating the antiproliferative effects of spiro compounds found that certain derivatives could inhibit cell proliferation in breast cancer cell lines by inducing apoptosis and causing cell cycle arrest at the G0/G1 phase . These findings underscore the potential of this compound as a lead compound for developing new anticancer agents.
Mechanism of Action
The mechanism of action of 1’H-Spiro[morpholine-2,3’-quinoline]-2’,3(4’H)-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Variations in Spirocyclic Frameworks
The target compound belongs to a broader class of spiroheterocycles. Key structural differences among analogs include:
- Core Rings: Quinazoline Derivatives: Compounds like 3'-(phenylamino)-1'H-spiro[indoline-3,2'-quinazoline]-2,4'(3'H)-dione () replace the quinoline core with quinazoline and incorporate indoline or phenylamino substituents. Pyrano[3,2-c]chromene Systems: Derivatives such as 5-chloro-2'-(methylamino)-3'-nitro-5'H-spiro[indoline-3,4'-pyrano[3,2-c]chromene]-2,5'-dione () feature pyrano-chromene fused rings instead of morpholine-quinoline. Thiazolidine-Quinoline Hybrids: 4-oxo-spiro[thiazolidine-2,2'(1'H)-quinoline] () substitutes morpholine with thiazolidine, altering electronic and steric properties.
- Substituents :
Table 1: Structural and Physical Properties of Selected Analogs
Spectroscopic and Analytical Data
- IR Spectroscopy: Dione carbonyl stretches (~1700–1750 cm⁻¹) are consistent across analogs (e.g., 4c in ). Morpholine’s C-O-C stretches (~1100 cm⁻¹) would differentiate the target from thiazolidine (C-S-C, ~600 cm⁻¹) or pyrano systems.
- NMR: Spiro junction protons in analogs (e.g., 4j in ) resonate at δ 4.3–4.5 ppm (1H NMR). Quinoline aromatic protons typically appear at δ 6.8–8.1 ppm ().
Biological Activity
1'H-Spiro[morpholine-2,3'-quinoline]-2',3(4'H)-dione is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews its synthesis, pharmacological properties, and biological activity, supported by case studies and research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that form the spiro structure. The process often includes cyclization reactions and further modifications to enhance biological activity. For instance, one method involves the reaction of morpholine derivatives with quinoline-2,3-diones under controlled conditions to yield the desired spiro compound .
Biological Activity
This compound exhibits a range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated that this compound can inhibit cancer cell proliferation. In vitro tests show significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The IC50 values for these activities range from 1.17 µM to 1.52 µM, indicating potent anticancer properties .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against different bacterial strains. It shows varying degrees of effectiveness, with minimum inhibitory concentrations (MICs) ranging from 4 µg/mL to 16 µg/mL against certain Gram-positive and Gram-negative bacteria .
- Mechanism of Action : The biological activity is thought to be mediated through multiple pathways. For instance, it may induce apoptosis in cancer cells by activating specific kinases involved in cell cycle regulation and apoptosis . Additionally, it has been suggested that the compound may inhibit multidrug resistance proteins like P-glycoprotein (P-gp), enhancing the efficacy of other chemotherapeutic agents .
Case Studies
Several case studies highlight the effectiveness of this compound:
- Cytotoxicity Against Cancer Cells : A study evaluated the compound's effects on MCF-7 and HepG2 cells, reporting significant growth inhibition compared to standard chemotherapeutics like doxorubicin. The results indicated that the spiro compound could serve as a potential lead in cancer therapy .
- Antimicrobial Testing : In another study, the antimicrobial efficacy was assessed against five bacterial strains. The results showed that certain derivatives of the compound exhibited potent antibacterial activity comparable to established antibiotics .
Research Findings
Recent research has focused on structure-activity relationships (SAR) to optimize the biological activity of spiro compounds:
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for constructing the spiro[morpholine-quinoline] scaffold?
- The spirocyclic core is typically synthesized via one-pot nitro-reduction/double lactamization using precursors like nitroarenes and cyclic ketones. For example, Fe-powder in acetic acid (AcOH) at 115°C reduces nitro groups and facilitates lactam formation in a single step . Alternative methods include microwave-assisted Leimgruber-Batcho reactions , which accelerate indole/pyrroloquinoline synthesis via Lewis acid catalysis, yielding intermediates for subsequent hydrogenation or cyclization .
Q. How are spirooxindole derivatives characterized structurally?
- 1H/13C NMR and LRMS (ESI+) are critical. For example, 6',7'-dimethoxy derivatives show distinct aromatic proton signals at δ 6.65–7.22 ppm and carbonyl carbons at δ 166.2–175.8 ppm in DMSO-d6 . Elemental analysis (e.g., C, 58.17%; H, 3.85% for C19H15F3N2O4) and IR spectroscopy (C=O stretches ~1700 cm⁻¹) further validate purity and functional groups .
Q. What purification techniques are effective for spirocyclic compounds?
- Silica gel chromatography with gradient elution (e.g., 0–10% MeOH/CH2Cl2) is standard . For polar derivatives, recrystallization in ethanol or EtOAc/hexane mixtures improves yield and purity (>90%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance spirocycle yields?
- Catalyst selection : Fe-powder in AcOH achieves nitro reduction and lactamization simultaneously, but Pd/C or Raney Ni may improve selectivity for sensitive substrates . Solvent effects : Polar aprotic solvents like DMF enhance microwave-assisted reactions, while [NMP]H2PO4 enables greener syntheses with reduced waste .
- Data contradiction : LiAlH4 in THF (yields ~64–66%) vs. Fe/AcOH (yields ~64–92%) —choice depends on substrate stability and functional group tolerance.
Q. What mechanistic insights explain the stereoselectivity in spirocycle formation?
- Intramolecular lactamization is stereoelectronically controlled. For example, the spiro junction in 5l forms via axial attack of the amine on the carbonyl, favored by bulky substituents (e.g., trifluoromethyl) that restrict rotation . DFT calculations can model transition states to predict regioselectivity in multicomponent reactions .
Q. How do structural modifications impact biological activity (e.g., antibacterial)?
- Substituent effects : Electron-withdrawing groups (e.g., -NO2, -CF3) at position 6 enhance antibacterial potency by increasing membrane permeability. Derivatives like 5l (64% yield) show MIC values <2 µg/mL against S. aureus . Spiro-ring rigidity improves target binding affinity compared to non-cyclic analogs .
Methodological Challenges and Solutions
Q. How to resolve conflicting spectral data in spiro compound characterization?
- Case study : Overlapping 1H NMR signals (e.g., δ 3.35–3.76 ppm for methoxy groups) can be resolved via 2D COSY or HSQC to assign protons to specific carbons . Deuterated solvent screening (e.g., CDCl3 vs. DMSO-d6) may reduce peak merging .
Q. What strategies mitigate low yields in multicomponent spiro syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
